molecular formula C8H7BrN2 B3051064 2-(Bromomethyl)-1H-benzo[d]imidazole CAS No. 30770-24-2

2-(Bromomethyl)-1H-benzo[d]imidazole

Cat. No.: B3051064
CAS No.: 30770-24-2
M. Wt: 211.06 g/mol
InChI Key: GTQILGWKIWRZSM-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-1H-benzo[d]imidazole is a heterocyclic compound that features a benzimidazole core with a bromomethyl substituent at the second position. Benzimidazole derivatives are known for their broad spectrum of biological activities and are considered important pharmacophores in medicinal chemistry . The presence of the bromomethyl group enhances the reactivity of the compound, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-1H-benzo[d]imidazole typically involves the bromination of 2-methyl-1H-benzo[d]imidazole. This can be achieved using brominating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide under reflux conditions . The reaction proceeds via a free radical mechanism, where the bromine atom is introduced at the methyl group, forming the bromomethyl derivative.

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of environmentally friendly solvents and catalysts is often considered to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-1H-benzo[d]imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-1H-benzo[d]imidazole involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloromethyl-1H-benzo[d]imidazole
  • 2-Methyl-1H-benzo[d]imidazole
  • 2-(Bromomethyl)-1H-imidazole

Uniqueness

2-(Bromomethyl)-1H-benzo[d]imidazole is unique due to the presence of the bromomethyl group, which imparts higher reactivity compared to its chloromethyl and methyl analogs. This makes it a more versatile intermediate in synthetic chemistry .

Properties

IUPAC Name

2-(bromomethyl)-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2/c9-5-8-10-6-3-1-2-4-7(6)11-8/h1-4H,5H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTQILGWKIWRZSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70296837
Record name 2-(bromomethyl)-1h-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70296837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30770-24-2
Record name 2-(Bromomethyl)-1H-benzimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30770-24-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 111927
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030770242
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC111927
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111927
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(bromomethyl)-1h-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70296837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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